![molecular formula C10H13NO B1302007 2-(Pyrrolidin-1-yl)phenol CAS No. 4787-77-3](/img/structure/B1302007.png)
2-(Pyrrolidin-1-yl)phenol
Overview
Description
2-(Pyrrolidin-1-yl)phenol, also known as 2-pyrrolidin-1-yl phenol, is a compound with the molecular formula C10H13NO . It is a biologically important alkylaminophenol compound . The molecule is synthesized by the Petasis reaction .
Synthesis Analysis
The synthesis of 2-(Pyrrolidin-1-yl)phenol is achieved through the Petasis reaction . This reaction is a multi-component reaction that allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds .Molecular Structure Analysis
The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Pyrrolidin-1-yl)phenol are not detailed in the retrieved papers, pyrrolidine derivatives containing a pyrimidine ring, such as 2-(pyrrolidin-1-yl)pyrimidine, have been shown to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .Physical And Chemical Properties Analysis
2-(Pyrrolidin-1-yl)phenol is insoluble in water . It has a molecular weight of 163.22 g/mol .Scientific Research Applications
Here is a brief overview based on the available data:
Drug Discovery
“2-(Pyrrolidin-1-yl)phenol” has been mentioned in the context of drug discovery, particularly as a scaffold for novel therapeutic agents. Pyrrolidine, which is part of this compound’s structure, is a versatile scaffold that has been used in the development of drugs for various diseases .
Theoretical Chemistry
The compound has been subject to theoretical investigations to understand its molecular structure and properties. Density Functional Theory (DFT) methods have been used to optimize its molecular structure, which is crucial for its potential use as a drug active substance .
Experimental Chemistry
Experimentally, “2-(Pyrrolidin-1-yl)phenol” has been synthesized using the Petasis reaction, which is significant for creating new alkylaminophenol compounds with biological importance .
Safety and Hazards
Future Directions
While specific future directions for 2-(Pyrrolidin-1-yl)phenol are not detailed in the retrieved papers, the study of pyrrolidine and its derivatives continues to be a significant area of research in drug discovery . The versatility of the pyrrolidine scaffold makes it a promising candidate for the development of novel biologically active compounds .
properties
IUPAC Name |
2-pyrrolidin-1-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSBDRFDXWRZAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370535 | |
Record name | 2-(Pyrrolidin-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)phenol | |
CAS RN |
4787-77-3 | |
Record name | 2-(Pyrrolidin-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4787-77-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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